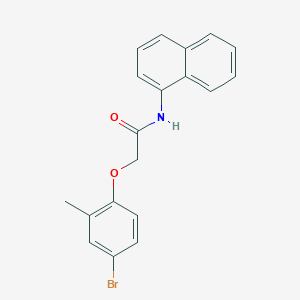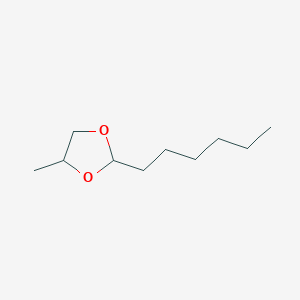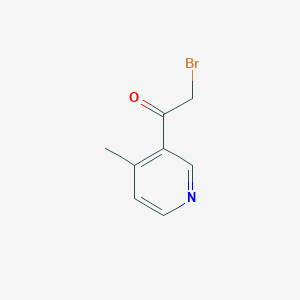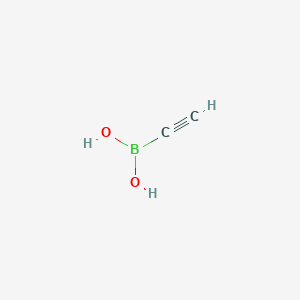
Ethynylboronic acid
Overview
Description
Ethynylboronic acid is an organoboron compound characterized by the presence of an ethynyl group attached to a boronic acid moiety. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethynylboronic acid can be synthesized through various methods, including the hydroboration of alkynes. One common method involves the use of hexamethyldisilazane lithium as a precatalyst, which enables a lithium-promoted hydroboration of alkynes with pinacolborane as the hydride source . This method offers remarkable substrate tolerance and good yields.
Industrial Production Methods: Industrial production of this compound typically involves the use of borate esters as precursors. These esters are made by the simple dehydration of boric acid with alcohols . The process is scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethynylboronic acid undergoes various types of reactions, including:
Oxidation: It can be oxidized to form corresponding boronic esters.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: this compound is commonly used in Suzuki-Miyaura cross-coupling reactions with palladium catalysts to form carbon-carbon bonds.
Hydroboration: The hydroboration of alkynes with pinacolborane is another common reaction.
Major Products:
Scientific Research Applications
Ethynylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethynylboronic acid primarily involves its role as a Lewis acid. The boron atom in this compound has a vacant p orbital, which allows it to interact with nucleophiles and form stable complexes . This property is exploited in various chemical reactions, including cross-coupling and hydroboration reactions.
Comparison with Similar Compounds
Vinylboronic Acid: Similar to ethynylboronic acid, vinylboronic acid is used in the synthesis of vinylboronates through hydroboration reactions.
Ethylboronic Acid: This compound is another boronic acid derivative with applications in organic synthesis.
Phenethylboronic Acid: Used in similar applications as this compound, particularly in the formation of carbon-carbon bonds.
Uniqueness: this compound is unique due to its ethynyl group, which provides distinct reactivity and versatility in organic synthesis. Its ability to participate in a wide range of reactions, including cross-coupling and hydroboration, makes it a valuable compound in both academic and industrial research.
Properties
IUPAC Name |
ethynylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BO2/c1-2-3(4)5/h1,4-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBHVMBPNSNIHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C#C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623219 | |
| Record name | Ethynylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4453-96-7 | |
| Record name | Ethynylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B3052654.png)
![[(2-Chloroethyl)sulfanyl]acetic acid](/img/structure/B3052656.png)


![3-[[[(3-CHLORO-4-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID](/img/structure/B3052660.png)
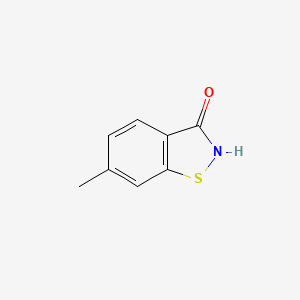


![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine](/img/structure/B3052666.png)

